molecular formula C21H15ClN4 B14264176 2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole CAS No. 139007-43-5

2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole

Cat. No.: B14264176
CAS No.: 139007-43-5
M. Wt: 358.8 g/mol
InChI Key: MQASQLJBURWYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a chlorophenyl ring and an imidazole ring substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole typically involves the condensation of 2-chlorophenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the imidazole ring. One common method involves the reaction of 2-chlorophenylhydrazine with benzil in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole
  • 2-[2-(2-Bromophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole
  • 2-[2-(2-Methylphenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole

Uniqueness

2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in substitution reactions and contributes to its antimicrobial properties .

Properties

CAS No.

139007-43-5

Molecular Formula

C21H15ClN4

Molecular Weight

358.8 g/mol

IUPAC Name

(2-chlorophenyl)-(4,5-diphenyl-1H-imidazol-2-yl)diazene

InChI

InChI=1S/C21H15ClN4/c22-17-13-7-8-14-18(17)25-26-21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24)

InChI Key

MQASQLJBURWYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.